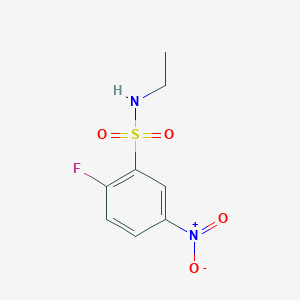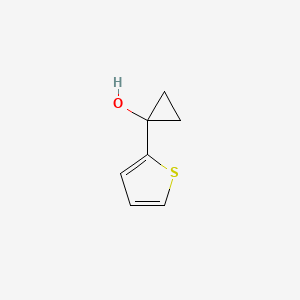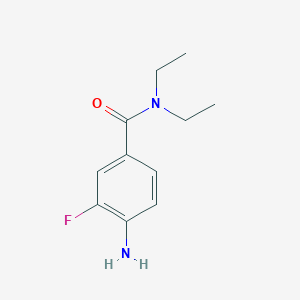
(3-Fluorophenyl)(furan-2-yl)methanol
Vue d'ensemble
Description
(3-Fluorophenyl)(furan-2-yl)methanol is an organic compound that features a fluorinated phenyl group and a furan ring connected via a methanol moiety This compound is of interest due to its unique structural properties, which combine the characteristics of both aromatic and heterocyclic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorophenyl)(furan-2-yl)methanol typically involves the reaction of 3-fluorobenzaldehyde with furan-2-ylmethanol in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 3-fluorophenyl magnesium bromide reacts with furan-2-carbaldehyde under controlled conditions . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow biocatalysis. This method uses immobilized enzymes, such as Candida antarctica lipase B, to achieve kinetic resolution and produce enantiomerically pure alcohols . This approach is advantageous due to its efficiency, scalability, and environmentally friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Fluorophenyl)(furan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: (3-Fluorophenyl)(furan-2-yl)ketone
Reduction: (3-Fluorophenyl)(furan-2-yl)methane
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Fluorophenyl)(furan-2-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of (3-Fluorophenyl)(furan-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The furan ring provides additional stability and reactivity, allowing the compound to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
- (4-Fluorophenyl)(furan-2-yl)methanol
- (3-Chlorophenyl)(furan-2-yl)methanol
- (3-Fluorophenyl)(thiophen-2-yl)methanol
Comparison: (3-Fluorophenyl)(furan-2-yl)methanol is unique due to the presence of both a fluorinated phenyl group and a furan ring. This combination imparts distinct electronic and steric properties, making it more reactive and versatile compared to its analogs. The fluorine atom enhances the compound’s stability and bioavailability, while the furan ring provides additional sites for functionalization .
Propriétés
IUPAC Name |
(3-fluorophenyl)-(furan-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO2/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7,11,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCXUHDGIOMCHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N*1*-[1-(4-Fluoro-phenyl)-ethyl]-N*1*-methyl-ethane-1,2-diamine](/img/structure/B7868759.png)

![N*1*-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-N*1*-methyl-ethane-1,2-diamine](/img/structure/B7868765.png)
![1-[(4-Bromophenyl)methyl]-3-cyclopropylurea](/img/structure/B7868786.png)
![(cyclopropylmethyl)[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B7868801.png)

